2-Bromo-5-methyl-1,3,4-thiadiazole
Overview
Description
2-Bromo-5-methyl-1,3,4-thiadiazole is a heterocyclic compound with the molecular formula C3H3BrN2S. It is a member of the thiadiazole family, which is known for its diverse biological and chemical properties. This compound is characterized by a five-membered ring containing two nitrogen atoms, one sulfur atom, and a bromine substituent at the second position. The presence of these heteroatoms imparts unique reactivity and properties to the compound, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
It’s known that thiadiazole derivatives have diverse biological activities and can interact with various biological targets .
Mode of Action
It’s known that the nature of substituent on the phenyl ring of 1,3,4-thiadiazoles is important for their activity
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
It’s known that thiadiazole derivatives can exhibit significant analgesic and anti-inflammatory activities .
Biochemical Analysis
Biochemical Properties
2-Bromo-5-methyl-1,3,4-thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in DNA replication, thereby affecting the replication process of both bacterial and cancer cells . Additionally, this compound can interact with heat shock protein 90 (Hsp90), a chaperone protein that controls the folding of numerous proteins . Inhibition of Hsp90 by this compound results in the degradation of several oncoproteins, highlighting its potential as an anticancer agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to disrupt cellular function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the growth of multiple human cancer cell lines, including hepatocellular carcinoma, human lung carcinoma, and human breast carcinoma . The compound’s ability to modulate gene expression and cellular metabolism further underscores its potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with Hsp90, as mentioned earlier, is a prime example of its molecular mechanism of action . By inhibiting Hsp90, this compound disrupts the folding and stability of oncoproteins, thereby exerting its anticancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, making it suitable for extended experimental studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound exhibits significant anticancer activity by inhibiting tumor growth in mice models . At higher dosages, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism can influence metabolic flux and metabolite levels, thereby affecting overall cellular function . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing any adverse effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which in turn affects its biological activity . Detailed studies on the transport and distribution mechanisms are essential for developing targeted delivery systems for therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methyl-1,3,4-thiadiazole typically involves the bromination of 5-methyl-1,3,4-thiadiazole. One common method includes the reaction of 5-methyl-1,3,4-thiadiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted thiadiazoles.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the compound can yield thiadiazole derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under controlled conditions to achieve selective oxidation.
Major Products Formed
Nucleophilic Substitution: Substituted thiadiazoles with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Scientific Research Applications
2-Bromo-5-methyl-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals and agrochemicals.
Medicine: Research has shown potential anticancer activity, and it is being investigated for its role in drug discovery and development.
Industry: It is used in the synthesis of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(methylsulfanyl)-1,3,4-thiadiazole
- 5-Methyl-1,3,4-thiadiazole-2-thiol
- Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate
Uniqueness
2-Bromo-5-methyl-1,3,4-thiadiazole is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research .
Properties
IUPAC Name |
2-bromo-5-methyl-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2S/c1-2-5-6-3(4)7-2/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMKWTGDPQHTDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428253 | |
Record name | 2-bromo-5-methyl-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54044-79-0 | |
Record name | 2-bromo-5-methyl-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-methyl-1,3,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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